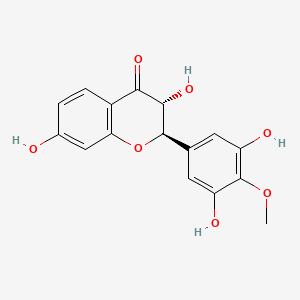
Methyl Valerimidate-d9 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Valerimidate-d9 Hydrochloride, also known as Pentanimidic-d9 Acid Methyl Ester Hydrochloride, is a stable isotope-labeled compound with the molecular formula C6H5D9ClNO and a molecular weight of 160.69 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.
Vorbereitungsmethoden
The synthesis of Methyl Valerimidate-d9 Hydrochloride involves the reaction of deuterated methyl valerate with hydrochloric acid. The reaction conditions typically include:
Reactants: Deuterated methyl valerate and hydrochloric acid
Solvent: Anhydrous conditions to prevent hydrolysis
Temperature: Controlled to ensure the stability of the deuterated compound
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production .
Analyse Chemischer Reaktionen
Methyl Valerimidate-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield primary amines.
Substitution: Nucleophilic substitution reactions can replace the imidate group with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl Valerimidate-d9 Hydrochloride is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Utilized in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Employed in drug development and pharmacokinetic studies to investigate the behavior of drugs in the body.
Wirkmechanismus
The mechanism of action of Methyl Valerimidate-d9 Hydrochloride involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterium atoms in the compound allow researchers to trace its incorporation into metabolic products, providing insights into metabolic pathways and enzyme activities. The compound’s stability and isotopic labeling make it a valuable tool for studying complex biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Methyl Valerimidate-d9 Hydrochloride can be compared with other similar compounds, such as:
Methyl Valerimidate Hydrochloride: The non-deuterated version of the compound, which lacks the stable isotope labeling.
Methyl Pentanimidate Hydrochloride: Another similar compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its stable isotope labeling, which provides distinct advantages in research applications, particularly in NMR spectroscopy and metabolic studies .
Eigenschaften
CAS-Nummer |
1030939-72-0 |
|---|---|
Molekularformel |
C6H14ClNO |
Molekulargewicht |
160.689 |
IUPAC-Name |
methyl 2,2,3,3,4,4,5,5,5-nonadeuteriopentanimidate;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-4-5-6(7)8-2;/h7H,3-5H2,1-2H3;1H/i1D3,3D2,4D2,5D2; |
InChI-Schlüssel |
UAIVSGKSLHIONB-FWPXIMTBSA-N |
SMILES |
CCCCC(=N)OC.Cl |
Synonyme |
Pentanimidic-d9 Acid Methyl Ester Hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Oxa-9-azatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B587246.png)
![4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4](/img/structure/B587247.png)





